molecular formula C7H8O2S2 B7809239 5-(2-Carboxyethylthio)thiophene

5-(2-Carboxyethylthio)thiophene

Cat. No. B7809239
M. Wt: 188.3 g/mol
InChI Key: NBPGVXFCVFABEF-UHFFFAOYSA-N
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Patent
US04677115

Procedure details

n-Butyl lithium (180 g, 2.81 mol) in hexane (1.6M solution) was added to a solution of thiophene (200 ml, 2.5 mol) in 1500 ml ether under N2 while keeping the temperature between 25°-30° C. The mixture was stirred at room temperature for 1 hour then heated at reflux for 2 hours, cooled to -60° C. and sulfur (80.15 g, 2.5 mol) added. The mixture was stirred at -60° to -70° C. for 45 minutes, allowed to warm to -10° C. then cooled to -20° C. and H2O (500 ml) added slowly. The layers were separated and the aqueous layer added to a solution of 3-bromopropionic acid (382.5 g, 2.5 mol) in 250 ml H2O which was neutralized by the addition of K2CO3 (172.8 g, 1.25 mol) prior to the addition of the thiophenethiol. The organic layer was washed with H2O (500 ml and 100 ml) and the aqueous washes were added to the solution of the 3-bromopropionic acid (slight exotherm). The reaction mixture was stirred at room temperature for 18 hours then heated on the steam bath for 1 hour. After cooling to room temperature the mixture was extracted with ether (2×250 ml), cooled in an ice bath and acidified to pH 1.0 with 6NHCl. The acidified, aqueous mixture was extracted with ether (500 ml then 2×375 ml). The ether extracts were combined, washed with H2O (2×250 ml) and dried over Na2SO4. Evaporation of the solvent yielded 410.2 g of crude product, which was distilled in vacuo. The fraction boiling at 154°-164° C. at 0.9 mm Hg was collected yielding 346.8 g (73.7%) of product.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
80.15 g
Type
reactant
Reaction Step Three
Quantity
382.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
172.8 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
73.7%

Identifiers

REACTION_CXSMILES
C([Li])CCC.S1C=CC=C1.[S].Br[CH2:13][CH2:14][C:15]([OH:17])=[O:16].C([O-])([O-])=O.[K+].[K+].[S:24]1[CH:28]=[CH:27][CH:26]=[C:25]1[SH:29]>CCCCCC.CCOCC.O>[S:24]1[CH:28]=[CH:27][CH:26]=[C:25]1[S:29][CH2:13][CH2:14][C:15]([OH:17])=[O:16] |f:4.5.6,^3:10|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
1500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
80.15 g
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
382.5 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
172.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 25°-30° C
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -60° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at -60° to -70° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -10° C.
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to -20° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with H2O (500 ml and 100 ml)
ADDITION
Type
ADDITION
Details
the aqueous washes were added to the solution of the 3-bromopropionic acid (slight exotherm)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated on the steam bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
aqueous mixture was extracted with ether (500 ml
WASH
Type
WASH
Details
washed with H2O (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded 410.2 g of crude product, which
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 154°-164° C. at 0.9 mm Hg was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 346.8 g
YIELD: PERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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